molecular formula C21H19NO6 B1674585 Lavendustin A CAS No. 125697-92-9

Lavendustin A

Cat. No. B1674585
M. Wt: 381.4 g/mol
InChI Key: ULTTYPMRMMDONC-UHFFFAOYSA-N
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Description

Lavendustin A is a potent, selective tyrosine kinase inhibitor . It was first isolated from a Streptomyces culture filtrate . It inhibits antigen-induced activation of PTK and histamine release from mast cells . It has a molecular weight of 381.40 .


Synthesis Analysis

Lavendustin A and its analogs have been synthesized through various methods. One approach involves solid-phase synthesis . Another method involves the synthesis of triazole analogs of Lavendustin A via a click chemistry approach .


Molecular Structure Analysis

The molecular formula of Lavendustin A is C21H19NO6 . Its structure includes a tertiary amine in the center with substituted benzyl and phenyl groups .


Chemical Reactions Analysis

Lavendustin A has been used in various chemical reactions. For instance, it has been involved in the solid-phase synthesis of its analogs . Additionally, triazole analogs of Lavendustin A have been synthesized using Cu I -catalyzed azide-alkyne cycloadditions .


Physical And Chemical Properties Analysis

Lavendustin A is a crystalline solid . It is soluble in DMSO and methanol .

Scientific Research Applications

Inhibition of Tyrosine Kinases and Tubulin Polymerization

Design, Synthesis, and Biological Evaluation of Lavendustin A Analogues :A study by Mu et al. (2001) synthesized N-alkylamide analogues of Lavendustin A and tested them for inhibition against epidermal growth factor receptor (EGFR) protein tyrosine kinase and the nonreceptor protein tyrosine kinase Syk. While several compounds effectively inhibited both kinases, their cytotoxic properties in human cancer cell cultures led to the discovery that these compounds, including Lavendustin A analogues, act as cytotoxic agents through a mechanism involving the inhibition of tubulin polymerization. This finding suggests a broader application in cancer therapy beyond just kinase inhibition Mu et al., 2001.

Anticancer Activity Through Tubulin Polymerization Inhibition

Conformationally Restricted Analogues of Lavendustin A :In another study, Mu et al. (2003) focused on the synthesis of conformationally restricted analogues of Lavendustin A to explore their effects on tubulin polymerization and cytotoxicity in cancer cell cultures. The study highlighted the importance of the phenolic hydroxyl group in Lavendustin A for its activity, providing insights into the structural basis of its anticancer properties. Two derivatives demonstrated significant potency as tubulin polymerization inhibitors, emphasizing Lavendustin A's potential in developing new anticancer agents Mu et al., 2003.

Rapid Synthesis for Anticancer Evaluation

Rapid Synthesis of Lavendustin-Mimetic Small Molecules :Yoon and Ryu (2010) utilized click chemistry to synthesize Lavendustin-mimetic small molecules, modifying the linker -CH2-NH- with a 1,2,3-triazole ring. This modification allowed for rapid synthesis and evaluation of these molecules' anticancer activity. Among the analogues, one specifically showed significant inhibition of leukemia cell growth, highlighting the potential for developing new Lavendustin A-based therapeutics through innovative synthesis methods Yoon & Ryu, 2010.

Growth-Factor Receptor Inhibition

Design and Synthesis of Aminoboronic Acids Based on Lavendustin A :A study by Asano et al. (2004) designed a series of aminoboronic acids based on Lavendustin A's structure to evaluate their inhibitory activities against EGFR and vascular endothelial growth-factor receptor-1 (VEGFR-1). This research demonstrated selective inhibition activities of these compounds, suggesting Lavendustin A's framework can be utilized to develop selective inhibitors for growth-factor receptors, potentially contributing to cancer therapy Asano et al., 2004.

Future Directions

Future research could focus on the development of novel Lavendustin A analogs with enhanced biological activity . For instance, a recent study synthesized novel triazole analogs of Lavendustin A and evaluated their antiparasitic activity against Trypanosoma cruzi .

properties

IUPAC Name

5-[(2,5-dihydroxyphenyl)methyl-[(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6/c23-16-6-8-19(25)14(9-16)12-22(11-13-3-1-2-4-18(13)24)15-5-7-20(26)17(10-15)21(27)28/h1-10,23-26H,11-12H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTTYPMRMMDONC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN(CC2=C(C=CC(=C2)O)O)C3=CC(=C(C=C3)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00154855
Record name Lavendustin A
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lavendustin A

CAS RN

125697-92-9
Record name Lavendustin A
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Record name Lavendustin A
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Record name Lavendustin A
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Record name LAVENDUSTIN A
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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